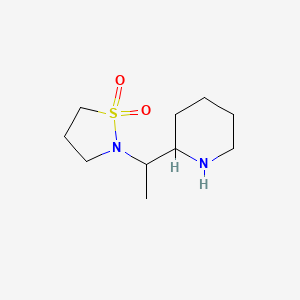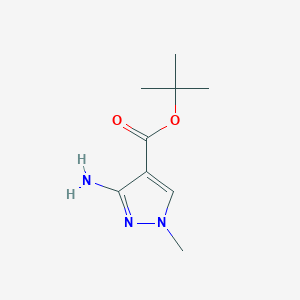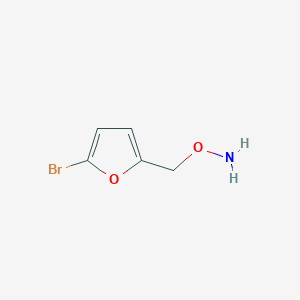
Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and two fluorine atoms attached to the azepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate or tert-butyl bromide in the presence of a base such as triethylamine.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain is introduced through a nucleophilic substitution reaction using appropriate reagents such as ethylenediamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Cell Signaling: It is used to study cell signaling pathways and molecular mechanisms of action.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and cancer.
Diagnostic Imaging: It is used in the development of diagnostic imaging agents for medical imaging techniques such as positron emission tomography (PET).
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
作用机制
The mechanism of action of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist of specific receptors, influencing cell signaling pathways.
Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting cellular processes.
相似化合物的比较
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of an azepane ring.
Tert-butyl 2-(methylamino)ethylcarbamate: Similar structure with a different aminoethyl side chain.
N-Boc-ethylenediamine: Similar structure with a different protecting group.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms in the azepane ring makes tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate unique compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity.
Azepane Ring: The azepane ring provides a distinct structural framework that can influence the compound’s chemical and biological properties.
属性
分子式 |
C13H24F2N2O2 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC 名称 |
tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate |
InChI |
InChI=1S/C13H24F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h10H,4-9,16H2,1-3H3 |
InChI 键 |
VBRJQCZFZUBNDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)


amine](/img/structure/B13540285.png)


